3-Ethynylthiophene

Polymer Chemistry Conjugated Polymers Materials Science

3-Ethynylthiophene is a heteroaromatic terminal alkyne that integrates the π-electron richness of the thiophene ring with the structural rigidity and extended conjugation capability of an ethynyl unit. With a molecular formula of C6H4S, a molecular weight of 108.16 g/mol, a boiling point of 152–153 °C, and a density of 1.098 g/mL at 25 °C, this compound is a liquid building block for organic synthesis.

Molecular Formula C6H4S
Molecular Weight 108.16 g/mol
CAS No. 67237-53-0
Cat. No. B1335982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylthiophene
CAS67237-53-0
Molecular FormulaC6H4S
Molecular Weight108.16 g/mol
Structural Identifiers
SMILESC#CC1=CSC=C1
InChIInChI=1S/C6H4S/c1-2-6-3-4-7-5-6/h1,3-5H
InChIKeyMJHLPKWONJUCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylthiophene (CAS 67237-53-0) – Sourcing Guide for an Asymmetric Conjugated Building Block


3-Ethynylthiophene is a heteroaromatic terminal alkyne that integrates the π-electron richness of the thiophene ring with the structural rigidity and extended conjugation capability of an ethynyl unit. With a molecular formula of C6H4S, a molecular weight of 108.16 g/mol, a boiling point of 152–153 °C, and a density of 1.098 g/mL at 25 °C, this compound is a liquid building block for organic synthesis . Its bifunctional character enables its use as a monomer in polymerization reactions to generate conjugated polymers and as a versatile intermediate in Sonogashira cross-couplings and click chemistry for constructing complex molecular architectures [1][2].

Why Substitution with 2-Ethynylthiophene or Other Analogs Compromises Performance in 3-Ethynylthiophene Applications


While both 2- and 3-ethynylthiophene share the same molecular formula, their substitution pattern dictates vastly different material outcomes. The position of the ethynyl group on the thiophene ring fundamentally alters the regiochemistry of polymerization, the electronic coupling in the resulting conjugated backbone, and the solid-state packing of the polymer [1][2]. 2-Ethynylthiophene, with the ethynyl group adjacent to the sulfur atom, introduces steric hindrance and an altered electronic environment that consistently leads to significantly lower polymerization yields and inferior charge transport properties in organic thin-film transistors when compared directly to 3-ethynylthiophene-based polymers [3][4]. This is not a matter of vendor preference but of a quantifiable structure-property relationship that directly impacts device performance.

Quantitative Differentiation of 3-Ethynylthiophene: A Comparative Evidence Guide for Sourcing Decisions


Superior Polymerization Yield and Processability vs. 2-Ethynylthiophene

In polymerizations using transition metal catalysts, monomers derived from 3-ethynylthiophene consistently produce soluble, high-molecular-weight polymers in high yields. In stark contrast, analogous monomers from 2-ethynylthiophene polymerize in low yields under identical conditions [1].

Polymer Chemistry Conjugated Polymers Materials Science

Higher Field-Effect Mobility in Organic Thin-Film Transistors (OTFTs) vs. 2-Ethynylthiophene

A direct comparison of poly(2-ethynylthiophene) (P2ET) and poly(3-ethynylthiophene) (P3ET) as active layers in OTFTs reveals a significant performance advantage for the 3-substituted isomer. The maximum field-effect mobility (µ) for P3ET was measured to be 6.7 × 10⁻³ cm²/Vs, which is a 56% increase over the 4.3 × 10⁻³ cm²/Vs mobility achieved with P2ET [1].

Organic Electronics Field-Effect Transistors Semiconducting Polymers

Defined HOMO-LUMO Gap for Electronic Structure Tuning

Density Functional Theory (DFT) calculations provide a quantitative electronic structure for 3-ethynylthiophene, which is essential for designing materials with specific optoelectronic properties. The calculated HOMO-LUMO energy gap, a key determinant of a material's optical and electronic behavior, provides a benchmark for tuning conjugation and energy levels in more complex molecular systems [1]. While comparative data for the same methodology on 2-ethynylthiophene is not available in this specific source, the reported values are essential for researchers modeling and designing new conjugated systems.

Computational Chemistry Electronic Properties DFT Calculations

Enables Electropolymerization in Functional Phthalocyanine Complexes

When incorporated as a peripheral substituent on zinc and manganese phthalocyanines (Pcs), the 3-ethynylthiophene moiety enables electropolymerization of the complexes during anodic potential scans [1]. This is a direct consequence of the ethynylthiophene group's reactivity and is not a general property of all Pc substituents. The resulting extended π-electron conjugation due to these groups shifts all redox processes to more positive potentials compared to similar complexes reported in the literature [1].

Electrochemistry Phthalocyanines Electropolymerization

High-Value Application Scenarios for 3-Ethynylthiophene Sourcing


Synthesis of High-Performance Organic Semiconductors for OTFTs

Researchers developing p-type organic semiconductors for solution-processed OTFTs should prioritize 3-ethynylthiophene as a monomer. The 56% higher field-effect mobility achieved with its polymer, P3ET (6.7 × 10⁻³ cm²/Vs), compared to the 2-isomer polymer (4.3 × 10⁻³ cm²/Vs) makes it the superior building block for achieving higher switching speeds and drive currents in flexible electronic devices [4].

Fabrication of Soluble Conjugated Polymers

For applications requiring solution-processable conjugated polymers—such as in organic photovoltaics (OPVs), OLEDs, or printable electronics—3-ethynylthiophene is the strongly preferred monomer. Its ability to polymerize in high yields and form polymers soluble in common solvents like THF is a quantifiable advantage over 2-ethynylthiophene, which polymerizes in low yields under the same conditions [4].

Development of Electroactive Thin Films via Electropolymerization

Scientists developing electrochemical sensors, electrochromic windows, or electrocatalytic surfaces can leverage the unique electropolymerization capability of 3-ethynylthiophene. As demonstrated in phthalocyanine complexes, this monomer facilitates the direct, anodic formation of robust polymer films on electrode surfaces, simplifying device fabrication and ensuring strong interfacial contact [4].

Computational Materials Discovery and Design

Computational chemists and materials scientists engaged in rational materials design can utilize the experimentally validated DFT-calculated HOMO-LUMO parameters of 3-ethynylthiophene as a foundational data point [4]. These values are essential for accurately modeling and predicting the optoelectronic properties of larger, more complex conjugated systems before committing to costly and time-consuming synthetic work.

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